tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate
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Overview
Description
tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate: is a synthetic organic compound characterized by the presence of a tert-butyl group, a fluoro-substituted aromatic ring, and a hydroxyimino functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate typically involves the following steps:
Formation of the oxime: The starting material, 4-fluoro-3-methylbenzaldehyde, is reacted with hydroxylamine hydrochloride in the presence of a base such as sodium acetate to form the corresponding oxime.
Carbamate formation: The oxime is then reacted with tert-butyl chloroformate in the presence of a base like triethylamine to form the desired carbamate.
Industrial Production Methods
Flow microreactor systems have been shown to be efficient and sustainable for the production of similar compounds .
Chemical Reactions Analysis
Types of Reactions
tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form a nitro group.
Reduction: The hydroxyimino group can be reduced to form an amine.
Substitution: The fluoro group on the aromatic ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or hydrogen gas (H₂) in the presence of a catalyst like palladium on carbon (Pd/C) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluoro group.
Major Products
Oxidation: Formation of tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(nitro)ethyl]carbamate.
Reduction: Formation of tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(amino)ethyl]carbamate.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties, such as fluorescence or conductivity.
Biological Studies: It can be used as a probe to study biological pathways involving oxime and carbamate functionalities.
Mechanism of Action
The mechanism of action of tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with active sites of enzymes or receptors, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(2Z)-2-(4-chloro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate
- tert-butyl N-[(2Z)-2-(4-bromo-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate
- tert-butyl N-[(2Z)-2-(4-methylphenyl)-2-(hydroxyimino)ethyl]carbamate
Uniqueness
The presence of the fluoro group in tert-butyl N-[(2Z)-2-(4-fluoro-3-methylphenyl)-2-(hydroxyimino)ethyl]carbamate imparts unique electronic properties, making it more reactive in certain chemical reactions compared to its chloro, bromo, or methyl-substituted analogs. This can lead to different biological activities and applications in various fields.
Properties
Molecular Formula |
C14H19FN2O3 |
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Molecular Weight |
282.31 g/mol |
IUPAC Name |
tert-butyl N-[(2E)-2-(4-fluoro-3-methylphenyl)-2-hydroxyiminoethyl]carbamate |
InChI |
InChI=1S/C14H19FN2O3/c1-9-7-10(5-6-11(9)15)12(17-19)8-16-13(18)20-14(2,3)4/h5-7,19H,8H2,1-4H3,(H,16,18)/b17-12- |
InChI Key |
PHEPOYMRYTVOJG-ATVHPVEESA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)/C(=N\O)/CNC(=O)OC(C)(C)C)F |
Canonical SMILES |
CC1=C(C=CC(=C1)C(=NO)CNC(=O)OC(C)(C)C)F |
Origin of Product |
United States |
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